4'-O-Methylglabridin, (S)-

Serotonin transporter SERT inhibition Neuropharmacology

4′-O-Methylglabridin, (S)- (CAS 105119-61-7) is a naturally occurring prenylated isoflavan isolated from the roots and stolons of Glycyrrhiza glabra (licorice). It belongs to the glabridin family of isoflavans and is distinguished from the parent compound glabridin by the presence of a methoxy group at the 4′-position of ring B in place of a hydroxyl group.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
CAS No. 105119-61-7
Cat. No. B12786370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Methylglabridin, (S)-
CAS105119-61-7
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C
InChIInChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1
InChIKeyZZAIPFIGEGQNHP-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-O-Methylglabridin (CAS 105119-61-7) for Research and Industrial Procurement: A Quantitative Evidence Guide


4′-O-Methylglabridin, (S)- (CAS 105119-61-7) is a naturally occurring prenylated isoflavan isolated from the roots and stolons of Glycyrrhiza glabra (licorice). It belongs to the glabridin family of isoflavans and is distinguished from the parent compound glabridin by the presence of a methoxy group at the 4′-position of ring B in place of a hydroxyl group [1]. This structural modification alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to its close analogs, making it a valuable comparator molecule for structure-activity relationship (SAR) studies and a differentiated candidate for pharmacological applications where attenuated estrogenicity or retained serotonergic activity are prioritized [2].

Why Generic Substitution of Glabridin Analogs Fails: The Case for 4′-O-Methylglabridin Selection


Isoflavans within the glabridin family exhibit profound functional divergence arising from single-point modifications to the B-ring hydroxylation pattern. The 4′-O-methyl substitution does not simply attenuate activity uniformly across biological endpoints; instead, it produces a distinct pharmacological fingerprint. For instance, while 2′-O-methylglabridin is completely inactive as a serotonin reuptake inhibitor, 4′-O-methylglabridin retains 53% inhibition at 50 µM [1]. Conversely, 4′-O-methylglabridin shows substantially reduced radical scavenging capacity (16% DPPH scavenging) compared to glabridin (31%), yet it maintains comparable efficacy in copper-induced LDL oxidation assays [2]. Such endpoint-specific differential activity means that substituting one glabridin-family isoflavan for another without experimental verification risks invalidating the biological hypothesis under investigation. The quantitative evidence below establishes exactly where 4′-O-methylglabridin diverges from its closest structural analogs.

Quantitative Differentiation Guide: 4′-O-Methylglabridin vs. Closest Analogs


Serotonin Reuptake Inhibition: 4′-O-Methylglabridin Retains Activity Where 2′-O-Methylglabridin Is Inactive

In a head-to-head comparison using HEK-293 cells stably expressing recombinant human serotonin transporter (hSERT), 4′-O-methylglabridin (4′-OMeG) inhibited serotonin re-uptake by 53% at 50 µM. Glabridin achieved 60% inhibition under identical conditions, while the regioisomer 2′-O-methylglabridin (2′-OMeG) was completely inactive, as were the isoflavones genistein and daidzein [1]. This demonstrates that methylation at the 4′-position is tolerated for SERT inhibition, whereas methylation at the 2′-position abolishes activity entirely—a critical SAR finding for selecting the appropriate analog for serotonergic research.

Serotonin transporter SERT inhibition Neuropharmacology Isoflavan SAR

LDL Oxidation Inhibition: Comparable Efficacy Despite Lower Radical Scavenging Capacity

In copper ion-induced LDL oxidation, glabridin (1), 4′-O-methylglabridin (2), and hispaglabridin A (3) exhibited similar inhibitory activity on conjugated diene formation, TBARS generation, and lipid peroxide formation [1]. However, in a parallel DPPH radical scavenging assay at 300 µM, these same compounds scavenged 31%, 16%, and 74% of the DPPH radical within 30 minutes, respectively [1]. The dissociation between radical scavenging potency and efficacy in LDL oxidation suggests that 4′-O-methylglabridin inhibits LDL oxidation through mechanisms beyond simple radical chain-breaking, such as direct metal chelation-independent interactions with the LDL particle—a property distinct from that of hispaglabridin A, whose high radical scavenging correlates directly with LDL antioxidant activity.

LDL oxidation Atherosclerosis Antioxidant DPPH radical scavenging

Estrogen Receptor Activity: Attenuated Agonism Relative to Glabridin, Superior to Dimethyl Analog

In a comparative study of glabridin derivatives using human estrogen receptor (ER) binding and creatine kinase activity assays in rat tissues, glabridin was three to four times more active than 4′-O-methylglabridin and 2′-O-methylglabridin. Both monomethyl derivatives were, in turn, more active than 2′,4′-O-dimethylglabridin, which had the lowest activity of all analogs tested [1]. Importantly, in human breast cancer cell proliferation assays, 4′-O-methylglabridin exhibited reduced estrogen receptor-dependent growth stimulation at low concentrations compared to glabridin, while retaining the ER-independent antiproliferative activity seen at higher concentrations (>15 µM) [1]. This positions 4′-O-methylglabridin as a useful tool compound for dissecting ER-dependent vs. ER-independent antiproliferative mechanisms.

Estrogen receptor Phytoestrogen Breast cancer Antiproliferative

Hepatocellular Carcinoma Cytotoxicity: Caspase-Dependent Apoptosis Induction in Huh7 Cells

In a bioactivity-guided fractionation study, 4′-O-methylglabridin (compound 2) was among the most active isolates against Huh7 hepatocellular carcinoma cells, with the crude extract and subextracts exhibiting IC₅₀ values of 5.6–33.6 µg/mL across Huh7, MCF7, and HCT116 cell lines [1]. Mechanistic studies demonstrated that 4′-O-methylglabridin induced caspase-dependent apoptosis specifically through increased cytochrome C release and subsequent caspase-9 cleavage in Huh7 cells, and also decreased pRb and p21 levels leading to cell cycle arrest in subG₁ and G₂/M phases [1]. While glabridin (compound 1) was also active, the mechanistic dissection was performed on 4′-O-methylglabridin and glabrene (compound 7), establishing a defined apoptotic pathway for this specific analog that is not merely inferred from glabridin's general activity.

Hepatocellular carcinoma Huh7 Apoptosis Cytochrome C Caspase-9

Aromatase Inhibition: Moderate Activity Distinguishable from More Potent Licorice-Derived Analogs

In a screening of licorice-derived isoflavans against aromatase (CYP19A1), 4′-O-methylglabridin exhibited 25.2% inhibition at 20 µg/mL in a microsomal assay, and 71.2% inhibition at 50 µM in SK-BR-3 breast cancer cells, as compiled in a comparative table of phytoestrogen aromatase inhibitory activities [1]. By comparison, 3′-hydroxy-4′-O-methylglabridin showed 70.0% inhibition in microsomes at 20 µg/mL—substantially higher than 4′-O-methylglabridin at the same concentration. This quantitative hierarchy (3′-hydroxy-4′-OMeG > 4′-OMeG) is consistent with the SAR observation that an additional hydroxyl group on ring B enhances aromatase interaction, and helps researchers select the appropriate methylation pattern for their target potency requirements.

Aromatase CYP19A1 Estrogen biosynthesis Breast cancer

Antimicrobial Activity: Broad-Spectrum In Vitro Efficacy Confirmed Among Licorice Isoflavans

Bioassay-directed fractionation of Glycyrrhiza glabra L. var. typica identified 4′-O-methylglabridin as one of six isoflavans possessing significant in vitro antimicrobial activity against Staphylococcus aureus (ATCC 13709), Mycobacterium smegmatis (ATCC 607), and Candida albicans (ATCC 10231) [1]. The active cohort included hispaglabridin A, hispaglabridin B, 4′-O-methylglabridin, glabridin, glabrol, and 3-hydroxyglabrol. While specific MIC values were not reported for individual compounds in the original isolation paper, the inclusion of 4′-O-methylglabridin among the active principles—rather than among the inactive isolates—establishes its antimicrobial relevance at the class level. Researchers requiring quantitative MIC comparisons should reference subsequent targeted antimicrobial studies of individual isoflavans.

Antimicrobial Staphylococcus aureus Mycobacterium smegmatis Candida albicans

Validated Research and Industrial Application Scenarios for 4′-O-Methylglabridin


Serotonergic System Research: SERT Inhibition with Reduced Estrogenic Confounding

For functional studies of the serotonin transporter (SERT) where concomitant estrogen receptor activation must be minimized, 4′-O-methylglabridin is the preferred glabridin-family analog. It retains 53% SERT inhibition at 50 µM—within 7 percentage points of glabridin's 60%—while its estrogenic potency is 3-4 fold lower than that of glabridin [1]. The completely inactive 2′-O-methylglabridin should not be used as a SERT-positive control [2].

Atherosclerosis Research: LDL Oxidation Inhibition with Decoupled Radical Scavenging

In experimental atherosclerosis models employing copper-induced LDL oxidation, 4′-O-methylglabridin provides LDL protection equivalent to glabridin despite exhibiting only 16% DPPH scavenging activity (vs. glabridin's 31%). This property makes it a valuable mechanistic probe to distinguish radical-scavenging-dependent from radical-scavenging-independent antiatherogenic mechanisms [1].

Breast Cancer Pharmacology: ER-Independent Antiproliferative Mechanism Dissection

4′-O-Methylglabridin is suitable for dissecting ER-dependent vs. ER-independent antiproliferative mechanisms in breast cancer cell lines (MCF-7, T-47D). At concentrations >15 µM, it exerts ER-independent growth inhibition comparable to glabridin, while its reduced ER agonism at low concentrations (10 nM–10 µM) minimizes the confounding proliferative signal observed with glabridin [1].

Hepatocellular Carcinoma Apoptosis Studies: Defined Caspase-9/Cytochrome C Pathway

For apoptosis research in Huh7 hepatocellular carcinoma cells, 4′-O-methylglabridin offers an experimentally validated mechanism: cytochrome C release, caspase-9 cleavage, and pRb/p21 downregulation leading to subG₁ and G₂/M cell cycle arrest [1]. Researchers requiring a compound with a confirmed apoptosis pathway in liver cancer cells—rather than an assumed mechanism extrapolated from glabridin—should procure this specific analog.

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